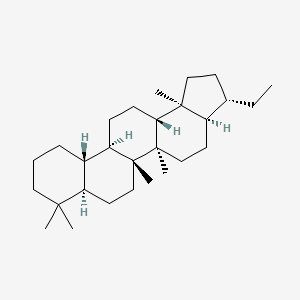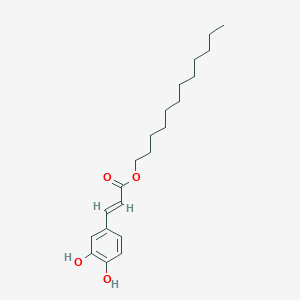![molecular formula C14H17NO B3286936 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one CAS No. 833458-92-7](/img/structure/B3286936.png)
3-Benzyl-3-azabicyclo[3.2.1]octan-6-one
Overview
Description
3-Benzyl-3-azabicyclo[3.2.1]octan-6-one is a bicyclic compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the enantioselective reduction of bicyclic ketones to the corresponding 6-substituted 6-azabicyclo[3.2.1]octan-3α-ols and -3β-ols . Another method involves the opening of the lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one with amines, followed by reduction with lithium aluminium hydride to yield amino alcohols .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of enantioselective synthesis and reduction reactions are likely employed on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield amino alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as amino alcohols, ketones, and substituted bicyclic structures .
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.2.1]octan-6-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and is used in the study of stereoselective reactions.
Biology: The compound’s structure is similar to that of natural alkaloids, making it useful in the study of biological processes and drug development.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another similar compound, which is the central core of tropane alkaloids and has significant biological activity.
Uniqueness: 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one is unique due to its specific substitution pattern and the presence of a benzyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.2.1]octan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-7-12-6-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWCPRJSIYTHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733162 | |
| Record name | 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833458-92-7 | |
| Record name | 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

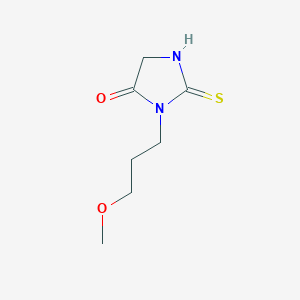
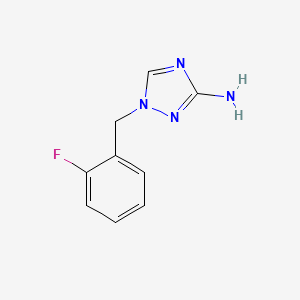
![3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286867.png)
![5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B3286869.png)
![4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde](/img/structure/B3286871.png)
![3-[(3,4-Diethoxybenzyl)oxy]benzaldehyde](/img/structure/B3286872.png)
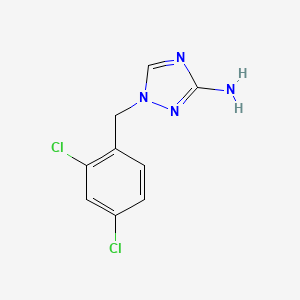
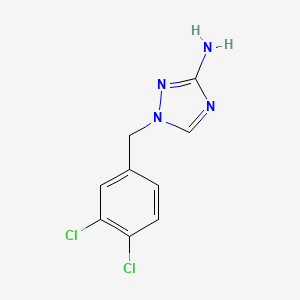
![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide](/img/structure/B3286899.png)
![4-[Hydroxy(phenyl)methyl]phenol](/img/structure/B3286914.png)
